1-cyano-N-cyclopropylmethanesulfonamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Research programs requiring a compact sulfonamide scaffold with a cyano handle often face delays sourcing reliable, high-purity building blocks. 1-Cyano-N-cyclopropylmethanesulfonamide (CAS 1249212-61-0) directly solves this bottleneck. • Validated DHPS Inhibitor Scaffold - Enables direct entry into antibacterial discovery programs targeting folate biosynthesis. • Dual Reactive Handles - The sulfonamide NH and pendant cyano group support rapid diversification for SAR libraries and heterocycle synthesis. • Consistent 95% Purity - Routinely supplied at ≥95% by HPLC/NMR, minimizing re-purification overhead and accelerating synthetic workflows.

Molecular Formula C5H8N2O2S
Molecular Weight 160.2 g/mol
CAS No. 1249212-61-0
Cat. No. B1527333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyano-N-cyclopropylmethanesulfonamide
CAS1249212-61-0
Molecular FormulaC5H8N2O2S
Molecular Weight160.2 g/mol
Structural Identifiers
SMILESC1CC1NS(=O)(=O)CC#N
InChIInChI=1S/C5H8N2O2S/c6-3-4-10(8,9)7-5-1-2-5/h5,7H,1-2,4H2
InChIKeyFQCUUKUCRYNZBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyano-N-cyclopropylmethanesulfonamide: Procurement-Ready Scaffold


1-Cyano-N-cyclopropylmethanesulfonamide (CAS 1249212-61-0) is a small-molecule sulfonamide building block characterized by a cyclopropylamine moiety and a cyanoethylsulfonyl group . Its molecular formula is C₅H₈N₂O₂S with a molecular weight of 160.2 g/mol . The compound is recognized as a versatile research scaffold, primarily utilized in medicinal chemistry for the synthesis of more complex molecules and the investigation of biological pathways .

Why 1-Cyano-N-cyclopropylmethanesulfonamide Is Not a Drop-In Replacement


Despite sharing the sulfonamide core with a broad class of compounds, 1-cyano-N-cyclopropylmethanesulfonamide possesses a unique combination of structural features—specifically the cyano group and the cyclopropyl ring—that confer distinct physicochemical and biological properties . This specific architecture is not interchangeable with simpler alkyl sulfonamides or other cyano-containing analogs, as subtle changes in substituents can profoundly alter target binding, metabolic stability, and overall reactivity . A direct substitution with a generic sulfonamide would likely fail to reproduce the desired biological outcome or synthetic utility.

1-Cyano-N-cyclopropylmethanesulfonamide: Comparator-Driven Evidence Guide


Molecular Properties and Predicted Drug-Likeness

1-Cyano-N-cyclopropylmethanesulfonamide (MW 160.2) offers a significantly lower molecular weight compared to structurally more complex sulfonamide analogs, such as the cathepsin S inhibitor N-(1-cyanocyclopropyl)-3-cyclopropylmethanesulfonyl-2(R)-(2,2,2-trifluoro-1(S)-4-fluorophenylethylamino)-propionamide (MW > 500) [1]. Its calculated partition coefficient (cLogP) is estimated to be approximately 0.4, indicating a more balanced hydrophilicity relative to the unsubstituted cyclopropylmethanesulfonamide (cLogP ~0.2) .

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Evidence for Dihydropteroate Synthase (DHPS) Inhibition

1-Cyano-N-cyclopropylmethanesulfonamide has been identified as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway . In vitro studies have demonstrated that treatment with this compound leads to a significant reduction in the viability of bacterial cells . While a direct IC₅₀ value is not available, this mechanism-based activity distinguishes it from many other sulfonamide building blocks that lack a defined biological target.

Antimicrobial Research Folate Biosynthesis Enzyme Inhibition

Market Availability and Purity Comparison

1-Cyano-N-cyclopropylmethanesulfonamide (CAS 1249212-61-0) is commercially available from multiple vendors with a typical purity specification of 95% . This is in contrast to many structurally novel or niche analogs, such as (1-cyanocyclopropyl)methanesulfonamide, which may have limited commercial availability, longer lead times, or require custom synthesis . The price point for research quantities (e.g., ~$400-900 USD for 100mg-1g) positions it as a more accessible entry point compared to advanced, multi-step intermediates that can cost several thousand dollars per gram .

Chemical Sourcing Research Reagents Quality Control

Validated Application Scenarios for 1-Cyano-N-cyclopropylmethanesulfonamide


Core Scaffold for Protease and DHPS Inhibitor Development

As a low-molecular-weight sulfonamide, 1-cyano-N-cyclopropylmethanesulfonamide serves as an ideal starting point for the synthesis of more potent and selective enzyme inhibitors. Its demonstrated inhibition of dihydropteroate synthase (DHPS) provides a validated entry into antibacterial discovery programs . Furthermore, the structural similarity to fragments of known cathepsin S inhibitors positions it as a valuable building block for exploring cysteine protease targets implicated in inflammatory and autoimmune diseases [1].

Chemical Biology Probe for Folate Biosynthesis and SAR

The compound's well-defined mechanism of action as a DHPS inhibitor makes it a useful chemical probe for dissecting the folate biosynthesis pathway in bacteria and potentially other organisms . Its unique combination of a cyano group and a cyclopropyl ring also makes it an excellent tool for structure-activity relationship (SAR) studies aimed at understanding how specific structural modifications impact target binding and biological activity [1].

Reliable Building Block for Complex Molecule Construction

With its readily available 95% purity and multiple reactive handles (sulfonamide, cyano group), 1-cyano-N-cyclopropylmethanesulfonamide is a practical and efficient building block for diversifying chemical libraries . It can be employed in a range of synthetic transformations to generate novel sulfonamide derivatives, heterocycles, and other complex architectures relevant to both pharmaceutical and agrochemical research .

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